- A Commercially Available and User-Friendly Catalyst for Hydroamination Reactions under Technical ConditionsEuropean Journal of Organic Chemistry, 2019, 2019(29), 4725-4730,
Cas no 948-65-2 (2-phenyl-1H-indole)

2-phenyl-1H-indole structure
Productnaam:2-phenyl-1H-indole
2-phenyl-1H-indole Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Phenyl-1H-indole
- 2-PHENYL INDOLE
- PHENYLINDOL, ALPHA-(RG)
- 2-phenyl-1h-indol
- 2-phenyl-indol
- 2-phenyl-indole
- 2-pPhenyl-1H-indole
- A-PHENYLINDOL
- a-Phenylindole
- Indole,2-phenyl
- Stabilizer I
- NSC 15776
- alpha-Phenylindole
- 2-Phenylindole
- 1H-Indole, 2-phenyl-
- Indole, 2-phenyl-
- Phenylindole
- .alpha.-Phenylindole
- MQD44HV3P1
- MLS002638448
- KLLLJCACIRKBDT-UHFFFAOYSA-N
- SMR000526281
- phenyl-indole
- 2-phenylindol
- PubChem7508
- TimTec1_005424
- MLS000701322
- KSC147K6H
- BDBM7391
- 2-Phenyl-1H-indole (ACI)
- Indole, 2-phenyl- (6CI, 8CI)
- α-Phenylindole
- 2-Phenylindole,99%
- 948-65-2
- SR-01000393950-1
- Z56174838
- DTXCID3048940
- BBL007843
- 2phenylindole
- P0188
- CHEMBL75756
- BRD-K85555482-001-01-1
- EINECS 213-436-3
- DB-015965
- EN300-16558
- P-4160
- Q27194433
- CCG-15334
- AE-641/30188041
- HMS2233J19
- SY032900
- UNII-MQD44HV3P1
- DTXSID8061343
- 1H-Indole, 2-phenyl
- SCHEMBL341378
- 2-Phenylindole, technical grade, 95%
- STK072610
- HMS3371N07
- AB00876244-08
- MFCD00005608
- SCHEMBL3835030
- SR-01000393950
- CG-0506
- BRN 0132356
- Indole, 2phenyl
- CS-W010681
- NS00019928
- CHEBI:113541
- F0920-0084
- N-[2-(2,6-dicyano-4-methyl-phenyl)azo-5-(dipropylamino)phenyl]methanesulfonamide
- NSC15776
- 5-20-08-00232 (Beilstein Handbook Reference)
- HMS1549G12
- EU-0034026
- NSC-15776
- 2Phenyl1Hindole
- VU0085923-2
- AC-23376
- alphaPhenylindole
- F1918-0028
- AKOS000120325
- BRD-K85555482-001-04-5
- 2-phenyl-1H-indole
-
- MDL: MFCD00005608
- Inchi: 1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
- InChI-sleutel: KLLLJCACIRKBDT-UHFFFAOYSA-N
- LACHT: C1C=CC(C2NC3C(=CC=CC=3)C=2)=CC=1
- BRN: 0132356
Berekende eigenschappen
- Exacte massa: 193.08900
- Monoisotopische massa: 193.089
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 207
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: nothing
- Oppervlakte lading: 0
- Topologisch pooloppervlak: 15.8
- XLogP3: 3.8
Experimentele eigenschappen
- Kleur/vorm: Yellow or sauce red foliar crystals
- Dichtheid: 1.1061 (rough estimate)
- Smeltpunt: 188.0 to 193.0 deg-C
- Kookpunt: 250 °C/10 mmHg(lit.)
- Vlampunt: 250°C/10mm
- Brekindex: 1.5850 (estimate)
- PSA: 15.79000
- LogboekP: 3.83490
- Oplosbaarheid: Soluble in ether, benzene, acetic acid, chloroform and hot carbon disulfide, slightly soluble in hot water. It can sublime and volatilize slightly with water vapor. Gradually green in the air, like indole smell.
2-phenyl-1H-indole Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Danger
- Gevaarverklaring: H315,H318,H335,H413
- Waarschuwingsverklaring: P261,P280,P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 37/38-41
- Veiligheidsinstructies: S26-S39
- RTECS:NM1272500
-
Identificatie van gevaarlijk materiaal:
- TSCA:Yes
- Opslagvoorwaarde:Store at room temperature
- Risicozinnen:R37/38; R41
2-phenyl-1H-indole Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-phenyl-1H-indole Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16558-2.5g |
2-phenyl-1H-indole |
948-65-2 | 97% | 2.5g |
$27.0 | 2023-04-28 | |
Life Chemicals | F0920-0084-10g |
2-phenyl-1H-indole |
948-65-2 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
OTAVAchemicals | 7116990189-250MG |
2-phenyl-1H-indole |
948-65-2 | 90% | 250MG |
$115 | 2023-06-25 | |
Fluorochem | 221612-25g |
2-Phenyl-1H-indole |
948-65-2 | 95% | 25g |
£10.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P59640-100g |
2-Phenyl-1H-indole |
948-65-2 | 100g |
¥116.0 | 2021-09-08 | ||
TRC | P399405-5g |
2-Phenyl-1H-indole |
948-65-2 | 5g |
$ 65.00 | 2022-06-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-100g |
2-phenyl-1H-indole |
948-65-2 | 99% | 100g |
¥118.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-2.5kg |
2-phenyl-1H-indole |
948-65-2 | 99% | 2.5kg |
¥1441.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-250g |
2-phenyl-1H-indole |
948-65-2 | 99% | 250g |
¥228.90 | 2023-09-01 | |
Life Chemicals | F1918-0028-15mg |
2-phenyl-1H-indole |
948-65-2 | 90%+ | 15mg |
$89.0 | 2023-07-28 |
2-phenyl-1H-indole Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Acetonitrile ; 2.5 h, 80 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Palladium , Copper Solvents: Dimethylformamide , Water ; 3 h, 100 °C; 100 °C → rt
Referentie
- New hetero-bimetallic Pd-Cu catalysts for the one-pot indole synthesis via the Sonogashira reactionJournal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 43-52,
Synthetic Routes 3
Reactievoorwaarden
1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , 1808207-42-2 Solvents: Benzene-d6 ; 1 h, rt
Referentie
- Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursorsChemical Science, 2015, 6(5), 2893-2902,
Synthetic Routes 4
Reactievoorwaarden
1.1 Catalysts: 2330762-84-8 Solvents: Toluene ; 24 h, 100 °C
Referentie
- A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-AlkynylanilinesAngewandte Chemie, 2019, 58(23), 7687-7691,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Ammonia Catalysts: Cuprous iodide , Bis(benzonitrile)dichloropalladium , Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran , Water ; 17 h, rt
1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt
Referentie
- Effect of the use of bulky alkylphosphines in the Sonogashira coupling with aqueous ammoniaHeterocycles, 2008, 76(1), 819-826,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Carbon monoxide Catalysts: Cobalt, compd. with rhodium (2:2) Solvents: Toluene ; 5 h, 1 atm, 100 °C
Referentie
- Heterobimetallic Cobalt/Rhodium Nanoparticle-Catalyzed Carbonylative Cycloaddition of 2-Alkynylanilines to OxindolesOrganic Letters, 2008, 10(21), 4719-4721,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, reflux
Referentie
- Synthesis of new fused and substituted benzo and pyrido carbazoles via C-2 (het)arylindolesTetrahedron, 2008, 64(49), 11012-11019,
Synthetic Routes 8
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ; 20 h, 100 psi, 100 °C
Referentie
- Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-NitrovinylarenesJournal of Organic Chemistry, 2011, 76(11), 4715-4720,
Synthetic Routes 10
Reactievoorwaarden
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 110 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referentie
- Highly efficient synthesis of a novel indolo [2,1-a] isoquinoline derivative via C-H activation strategyHuaxue Yu Shengwu Gongcheng, 2015, 32(9), 19-22,
Synthetic Routes 11
Reactievoorwaarden
1.1 Catalysts: 1786399-20-9 Solvents: Acetic acid ; 5 min, 298 K
1.2 24 h, 298 K
1.2 24 h, 298 K
Referentie
- Benzoato and Thiobenzoato Ligands in the Synthesis of Dinuclear Palladium(III) and -(II) Compounds: Stability and Catalytic ApplicationsEuropean Journal of Inorganic Chemistry, 2015, 2015(17), 2822-2832,
Synthetic Routes 12
Reactievoorwaarden
1.1 Catalysts: Stereoisomer of bis[μ-[1,3-bis(2-methylphenyl)-1-triazenato-κN1:κN3]]bis[μ-[2-(d… Solvents: Acetic acid ; 5 min, 298 K
1.2 Solvents: Dichloromethane ; 24 h, 298 K
1.2 Solvents: Dichloromethane ; 24 h, 298 K
Referentie
- Triazenides as Suitable Ligands in the Synthesis of Palladium Compounds in Three Different Oxidation States: I, II, and IIIOrganometallics, 2014, 33(19), 5378-5391,
Synthetic Routes 13
Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine , 2130844-30-1 Solvents: Toluene ; 16 h, reflux
Referentie
- Immobilization of copper complexes with (1,10-phenanthrolinyl)phosphonates on titania supports for sustainable catalysisJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(24), 12216-12235,
Synthetic Routes 14
Reactievoorwaarden
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referentie
- Rhodium-catalyzed regioselective direct C-H arylation of indoles with aryl boronic acidsTetrahedron Letters, 2015, 56(24), 3754-3757,
Synthetic Routes 15
Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
- Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluorideJournal of the Chemical Society, 1999, (4), 529-534,
Synthetic Routes 16
Reactievoorwaarden
1.1 Catalysts: 2,9-Dimethyl-1,10-phenanthroline , Palladium diacetate Solvents: 1,2-Dichloroethane ; 24 h, 80 °C
Referentie
- Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reactionOrganic Chemistry Frontiers, 2022, 9(21), 5906-5911,
Synthetic Routes 17
Reactievoorwaarden
1.1 Reagents: Sodium acetate , Cuprous iodide Catalysts: Iron oxide (Fe3O4) , Palladium Solvents: Dimethylacetamide ; 6 h, 166 °C
Referentie
- Efficient Synthesis of Indole Derivatives via Tandem Cyclization Catalyzed by Magnetically Recoverable Palladium/Magnetite (Pd-Fe3O4) NanocrystalsAsian Journal of Organic Chemistry, 2016, 5(4), 470-476,
Synthetic Routes 18
Reactievoorwaarden
1.1 Reagents: Pyridine Solvents: 1,2-Dichloroethane
1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
Referentie
- Facile Solid-Phase Construction of Indole Derivatives Based on a Traceless, Activating Sulfonyl LinkerOrganic Letters, 2000, 2(1), 89-92,
Synthetic Routes 19
Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 1 h, 90 °C
Referentie
- A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized IndolesJournal of Organic Chemistry, 2008, 73(2), 538-549,
Synthetic Routes 20
Reactievoorwaarden
1.1 Catalysts: Palladium Solvents: Diglyme ; 20 h, 180 °C
Referentie
- Iridium catalyzed synthesis of tetrahydro-1H-Indoles by dehydrogenative condensationInorganics, 2019, 7(8),,
2-phenyl-1H-indole Raw materials
- Carbamic acid, [4-cyano-2-(phenylethynyl)phenyl]-, ethyl ester (9CI)
- 2-(2-Phenylethynyl)aniline
- Iodonium, diphenyl-
- 2,2,2-trifluoro-N-(2-iodophenyl)acetamide
- 1H-Indole, 4,5,6,7-tetrahydro-2-phenyl-
- 1-nitro-2-(2-phenylethenyl)benzene
- 2-Bromoacetophenone
- 1H-Indole, 2-phenyl-1-(2-pyrimidinyl)-
- 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-
- 2,2,2-trifluoro-N-[2-(2-phenylethynyl)phenyl]acetamide
- Phenylboronic acid
- 2-Iodoaniline
- Indole
- 2-Bromoindole
- Phosphate(1-),hexafluoro-
- Benzenamine,N-(1,1-dimethylethyl)-
2-phenyl-1H-indole Preparation Products
2-phenyl-1H-indole Gerelateerde literatuur
-
Nripendra Nath Biswas,Samuel K. Kutty,Nicolas Barraud,George M. Iskander,Renate Griffith,Scott A. Rice,Mark Willcox,David StC. Black,Naresh Kumar Org. Biomol. Chem. 2015 13 925
-
Yumeng Yuan,Xiemin Guo,Xiaofeng Zhang,Buhong Li,Qiufeng Huang Org. Chem. Front. 2020 7 3146
-
Alexander V. Aksenov,Dmitrii A. Aksenov,Nicolai A. Aksenov,Anton A. Skomorokhov,Elena V. Aleksandrova,Michael Rubin RSC Adv. 2021 11 1783
-
4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitorsXufen Yu,Eun-Jung Park,Tamara P. Kondratyuk,John M. Pezzuto,Dianqing Sun Org. Biomol. Chem. 2012 10 8835
-
Henrik Johansson,Tanja B?gel?v J?rgensen,David E. Gloriam,Hans Br?uner-Osborne,Daniel Sejer Pedersen RSC Adv. 2013 3 945
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Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:948-65-2)2-Phenylindole

Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek
Suzhou Senfeida Chemical Co., Ltd
(CAS:948-65-2)2-Phenylindole

Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek